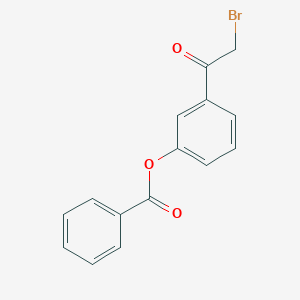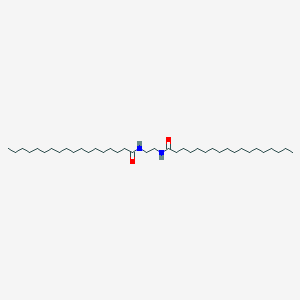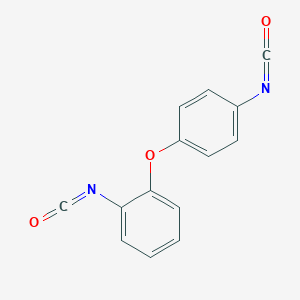
1-Isocyanato-2-(4-isocyanatophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-(4-isocyanatophenoxy)benzene, also known as IPDI, is a diisocyanate chemical compound that is widely used in various industries. It is a highly reactive compound that is used in the production of polyurethane coatings, adhesives, and elastomers. IPDI is a colorless liquid that is soluble in organic solvents and has a strong odor.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is based on its ability to react with various functional groups such as hydroxyl, carboxyl, and amino groups. This reaction results in the formation of urethane and urea linkages, which are responsible for the unique properties of polyurethane materials. The reaction of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene with functional groups is highly exothermic and requires careful handling.
Biochemical and Physiological Effects:
1-Isocyanato-2-(4-isocyanatophenoxy)benzene is a highly reactive compound that can cause skin and respiratory irritation. It is classified as a sensitizer, which means that repeated exposure can lead to allergic reactions. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene can also cause lung damage and respiratory distress if inhaled in high concentrations. However, there is limited information available on the biochemical and physiological effects of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isocyanato-2-(4-isocyanatophenoxy)benzene has several advantages for lab experiments, including its high reactivity, which allows for rapid polymerization and cross-linking. It also has a high degree of selectivity, which makes it useful for the synthesis of specific materials. However, 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is highly toxic and requires careful handling to prevent exposure. It is also expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, including the development of new synthesis methods that are more efficient and environmentally friendly. There is also potential for the use of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene in the synthesis of novel materials with unique properties, such as self-healing materials and shape-memory polymers. Further research is needed to fully understand the biochemical and physiological effects of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene and to develop safer handling procedures for its use in industrial and research settings.
Conclusion:
In conclusion, 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, or 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, is a highly reactive compound that has many scientific research applications, particularly in the field of materials science. It is used in the production of polyurethane coatings, adhesives, and elastomers, and has potential applications in drug delivery and sensing. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene has several advantages for lab experiments, including its high reactivity and selectivity, but also has limitations due to its toxicity and cost. Further research is needed to fully understand the potential of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene and to develop safer handling procedures for its use.
Métodos De Síntesis
The synthesis of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene involves the reaction of 4-isocyanatophenol with 1,3-diisocyanatobenzene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is a mixture of isomers. The mixture is then purified by distillation to obtain pure 1-Isocyanato-2-(4-isocyanatophenoxy)benzene.
Aplicaciones Científicas De Investigación
1-Isocyanato-2-(4-isocyanatophenoxy)benzene has a wide range of scientific research applications, particularly in the field of materials science. It is used in the production of polyurethane coatings, adhesives, and elastomers, which have various industrial applications. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is also used in the synthesis of novel materials such as dendrimers and hyperbranched polymers. These materials have potential applications in drug delivery, imaging, and sensing.
Propiedades
Número CAS |
17022-11-6 |
|---|---|
Nombre del producto |
1-Isocyanato-2-(4-isocyanatophenoxy)benzene |
Fórmula molecular |
C14H8N2O3 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
1-isocyanato-2-(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |
Clave InChI |
XKGIXRZNVQGALA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
SMILES canónico |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
Sinónimos |
2,4'-Diisocyanato[1,1'-oxybisbenzene] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




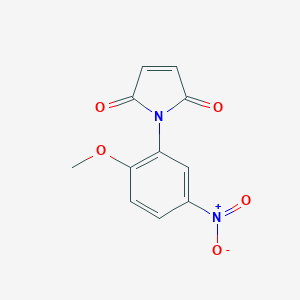
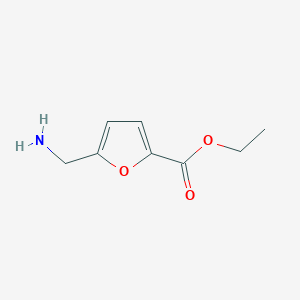
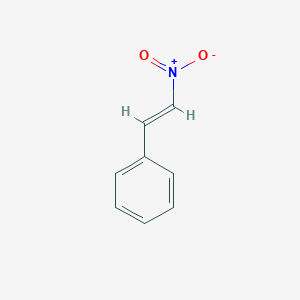
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)

![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)


![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
